Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 219814-72-9
VCID: VC2473363
InChI: InChI=1S/C18H24N2O3/c1-6-23-17(21)15-12(4)20(5)18(22)19-16(15)14-9-7-13(8-10-14)11(2)3/h7-11,16H,6H2,1-5H3,(H,19,22)
SMILES: CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C(C)C)C)C
Molecular Formula: C18H24N2O3
Molecular Weight: 316.4 g/mol

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

CAS No.: 219814-72-9

Cat. No.: VC2473363

Molecular Formula: C18H24N2O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate - 219814-72-9

Specification

CAS No. 219814-72-9
Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
IUPAC Name ethyl 3,4-dimethyl-2-oxo-6-(4-propan-2-ylphenyl)-1,6-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H24N2O3/c1-6-23-17(21)15-12(4)20(5)18(22)19-16(15)14-9-7-13(8-10-14)11(2)3/h7-11,16H,6H2,1-5H3,(H,19,22)
Standard InChI Key DPSPJMMXKGXNMR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C(C)C)C)C
Canonical SMILES CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C(C)C)C)C

Introduction

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is specifically modified with an ethyl ester group, a 4-isopropylphenyl group, and two methyl groups attached to the pyrimidine ring.

Chemical Formula and Molecular Weight

  • Molecular Formula: C20_{20}H24_{24}N2_{2}O3_{3}

  • Molecular Weight: Approximately 340 g/mol

Synonyms and Identifiers

  • CAS Number: 219814-72-9

  • Product Number: A176091

Synthesis and Preparation

The synthesis of Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves condensation reactions between appropriate pyrimidine precursors and 4-isopropylbenzaldehyde derivatives. The specific synthesis route may vary depending on the availability of starting materials and desired yield.

Applications and Potential Uses

Pyrimidine derivatives, including Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, are of interest in pharmaceutical and chemical industries due to their potential biological activities. These compounds can exhibit a range of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.

Data Table: Comparison of Related Pyrimidine Compounds

Compound NameCAS NumberMolecular Weight (g/mol)Potential Applications
Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate198826-86-7226.27Pharmaceutical research
Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate50628-42-7274.31Anticancer studies
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate5937-24-6278.29Pharmaceutical applications

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